2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Description
This compound, with the molecular formula C₂₂H₂₅ClN₄O₂ (exact weight: 414.9284 g/mol), features a chloromethoxyphenyl group linked via an acetamide bridge to a piperidine ring substituted with a 5-cyclopropyl-1H-pyrazole moiety . The piperidine ring enhances solubility, while the pyrazole and aromatic systems may contribute to π-π stacking interactions in biological environments.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-27-18-5-2-13(10-16(18)21)11-20(26)22-15-6-8-25(9-7-15)19-12-17(23-24-19)14-3-4-14/h2,5,10,12,14-15H,3-4,6-9,11H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVXJFWQWPOVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide (CAS No. 1902922-35-3) is a novel synthetic molecule that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 315.8 g/mol. The structure features a piperidine ring, a pyrazole moiety, and a chloro-methoxyphenyl group, which are pivotal for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine, including the target compound, exhibit significant antibacterial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific activity of our compound against these strains remains to be fully characterized but is anticipated to follow similar trends due to structural similarities.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Antifungal Activity
The compound has also been evaluated for antifungal activity, particularly against strains like Candida albicans. Similar piperidine derivatives have shown promising results with MIC values between 16.69 and 78.23 µM against this pathogen . This suggests that our compound may possess comparable antifungal properties.
Enzyme Inhibition
In addition to antimicrobial activities, compounds with similar structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, piperidine derivatives have demonstrated notable AChE inhibition with IC50 values in the low micromolar range . This property could make our compound a candidate for further exploration in neuropharmacology.
Case Studies
- Antimicrobial Efficacy : A study focusing on the synthesis of piperidine derivatives reported that certain compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, indicating the potential effectiveness of our compound in similar applications .
- Enzyme Inhibition : Research on piperidine-based urease inhibitors revealed that modifications in the structure can significantly enhance inhibitory activity . This highlights the importance of structural optimization in developing effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Substituent Effects: Chlorine vs. Cyclopropyl-Pyrazole: Unique to the target compound, the cyclopropyl group on the pyrazole ring may reduce steric hindrance compared to bulkier substituents (e.g., tetrahydroquinazoline in ), improving target selectivity .
Piperidine Modifications :
- Substitution at the piperidine nitrogen (e.g., 5-cyclopropyl-pyrazole vs. 3-phenylpyrazole in ) influences conformational flexibility and hydrogen-bonding capacity, critical for CNS penetration .
Biological Activity :
- Compounds with trifluoromethyl groups (e.g., Goxalapladib) exhibit high target affinity due to hydrophobic and electrostatic interactions, whereas the target compound’s methoxy group may prioritize solubility over potency .
Crystallographic Data :
- The dichlorophenyl analogue () forms dimeric structures via N–H⋯O hydrogen bonds (R₂²(10) motif), a feature absent in the target compound due to steric repulsion from the cyclopropyl group .
Research Findings and Data
Physicochemical Properties
Pharmacokinetic Insights
- Target Compound : Moderate logP (3.2) suggests balanced lipophilicity for blood-brain barrier penetration, unlike Goxalapladib’s high logP (6.5), which may limit CNS uptake .
- The cyclopropyl-pyrazole moiety reduces metabolic oxidation compared to dimethylpyrazolone derivatives (), enhancing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
